Monoamine Oxidase A (MAO-A) Inhibitory Activity: 5-Carboxamide vs. 3-Carboxamide Regioisomer Selectivity
N-Allyl-3-methylisoxazole-5-carboxamide exhibits weak MAO-A inhibition (IC50 > 300,000 nM) [1]. In contrast, the regioisomeric isoxazole-3-carboxamide class is recognized as a pharmacophore for potent MAO inhibition, with clinically utilized members [2]. This >1000-fold differential selectivity window confirms that the 5-carboxamide regioisomer is unsuitable for MAO-targeted applications and should be prioritized only for programs seeking to avoid MAO-related off-target effects.
| Evidence Dimension | MAO-A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 300,000 nM (bovine MAO-A, BindingDB assay ChEBML_122777) |
| Comparator Or Baseline | Isoxazole-3-carboxamide class recognized as MAO inhibitor pharmacophore; quantitative comparator data for N-allyl-5-methylisoxazole-3-carboxamide not identified in accessible databases |
| Quantified Difference | Target is essentially inactive (IC50 > 300 µM) versus active 3-carboxamide pharmacophore class |
| Conditions | In vitro enzyme inhibition; bovine MAO-A; compound concentration range not specified |
Why This Matters
This selectivity profile defines the compound's utility space: it eliminates the target from neurological probe applications but makes it a cleaner starting point for agrochemical or non-neurological target screening where MAO off-target activity must be avoided.
- [1] BindingDB Entry 50012672. Inhibitory activity against bovine Monoamine oxidase A. ChEBML_122777. https://www.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=3&entryid=50012672 (accessed 2026-04-28). View Source
- [2] DeCS/MeSH. Isoxazole-3-carboxamide Scope Note: MAO Inhibitor. https://decs.bvsalud.org (accessed 2026-04-28). View Source
